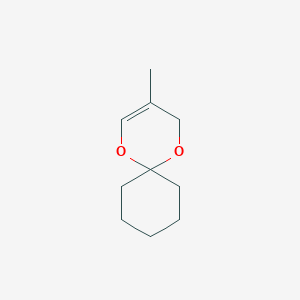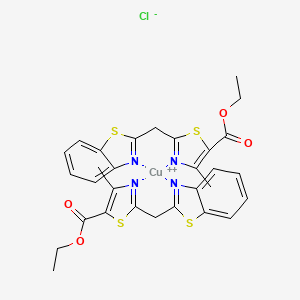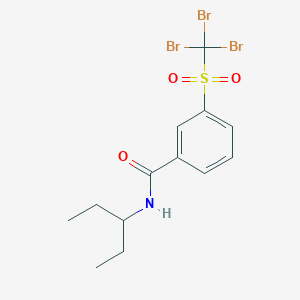
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a benzamide core substituted with a pentan-3-yl group and a tribromomethanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with pentan-3-ylamine under appropriate conditions to form N-(Pentan-3-yl)benzamide.
Introduction of the Tribromomethanesulfonyl Group: The tribromomethanesulfonyl group can be introduced by reacting N-(Pentan-3-yl)benzamide with tribromomethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the tribromomethanesulfonyl group, yielding the corresponding benzamide.
Oxidation Reactions: Oxidation of the pentan-3-yl group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield the corresponding benzamide without the tribromomethanesulfonyl group.
Aplicaciones Científicas De Investigación
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide has several scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Due to its unique structure, the compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: The compound’s ability to undergo various chemical reactions makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The tribromomethanesulfonyl group can act as a reactive moiety, facilitating covalent binding to target proteins and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pentan-3-yl)-3-(trichloromethanesulfonyl)benzamide: Similar structure but with a trichloromethanesulfonyl group instead of a tribromomethanesulfonyl group.
N-(Pentan-3-yl)-3-(methanesulfonyl)benzamide: Contains a methanesulfonyl group instead of a tribromomethanesulfonyl group.
Uniqueness
N-(Pentan-3-yl)-3-(tribromomethanesulfonyl)benzamide is unique due to the presence of the tribromomethanesulfonyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The tribromomethanesulfonyl group is more electron-withdrawing and bulkier than the trichloromethanesulfonyl or methanesulfonyl groups, leading to different chemical and biological properties.
Propiedades
Número CAS |
322475-44-5 |
|---|---|
Fórmula molecular |
C13H16Br3NO3S |
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
N-pentan-3-yl-3-(tribromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C13H16Br3NO3S/c1-3-10(4-2)17-12(18)9-6-5-7-11(8-9)21(19,20)13(14,15)16/h5-8,10H,3-4H2,1-2H3,(H,17,18) |
Clave InChI |
SSAZIVWGHWNJEL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
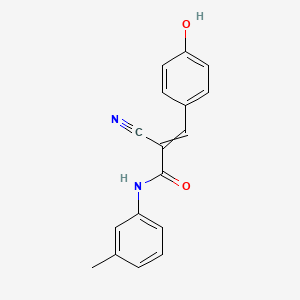



![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
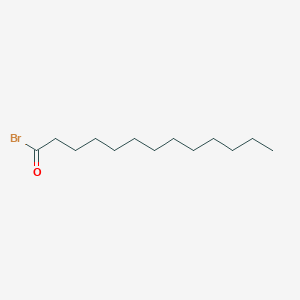
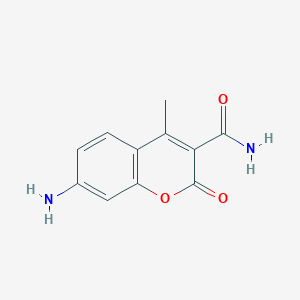
![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)

